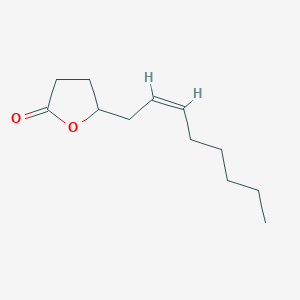
(Z)-4-Hydroxy-6-dodecenoic acid lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Hydroxy-6-dodecenoic acid lactone is a lactone compound characterized by a cyclic ester structure Lactones are a group of compounds widely present in nature and are known for their diverse biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxy-6-dodecenoic acid lactone can be achieved through various methods. One common approach involves the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and PhI(OAc)2 (iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.
Industrial Production Methods
Industrial production of lactones often involves microbial biotransformation of hydroxy fatty acids. This approach is preferred due to its sustainability and the use of renewable substrates . The process typically involves the use of specific microorganisms capable of converting hydroxy fatty acids into lactones through enzymatic reactions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Hydroxy-6-dodecenoic acid lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include carboxylic acids, hydroxy acids, and various substituted lactone derivatives. These products have significant applications in the pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
(Z)-4-Hydroxy-6-dodecenoic acid lactone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-4-Hydroxy-6-dodecenoic acid lactone involves its interaction with specific molecular targets and pathways. In biological systems, lactones are known to participate in various enzymatic reactions, including hydrolysis and oxidation . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
γ-Butyrolactone: A smaller lactone with similar chemical properties but different biological activities.
δ-Valerolactone: Another lactone with a larger ring size, used in polymer synthesis and as a solvent.
ε-Caprolactone: A widely studied lactone used in the production of biodegradable polymers.
Uniqueness
(Z)-4-Hydroxy-6-dodecenoic acid lactone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
18679-18-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
Clave InChI |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
SMILES isomérico |
CCCCC/C=C\CC1CCC(=O)O1 |
SMILES canónico |
CCCCCC=CCC1CCC(=O)O1 |
Densidad |
0.958 |
Key on ui other cas no. |
18679-18-0 |
Descripción física |
colourless liquid |
Solubilidad |
soluble in alcohol and ether; insoluble in water and fat |
Sinónimos |
cis-4-hydroxydodec-6-enoic acid lactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















